2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-acetamido-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-7(18)14-5-10(20)15-6-11-16-12(17-21-11)8-2-3-13-9(19)4-8/h2-4H,5-6H2,1H3,(H,13,19)(H,14,18)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHRYSRYIJIRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound that integrates a 1,2,4-oxadiazole moiety with a dihydropyridine structure. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure features:
- An acetamido group
- A 1,2,4-oxadiazole ring
- A dihydropyridine moiety
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various strains of bacteria and fungi. For instance, compounds similar to 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.045 µg/mL for certain derivatives .
Anticancer Activity
The oxadiazole scaffold has been recognized for its anticancer potential. In vitro studies have demonstrated that compounds containing this moiety can induce apoptosis in cancer cells. For example, the incorporation of the oxadiazole ring has been linked to enhanced cytotoxicity against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Active against M. tuberculosis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antitubercular | MIC = 0.045 µg/mL for certain derivatives |
The biological activity of 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxadiazole ring can act as an inhibitor for various enzymes involved in metabolic pathways.
- DNA Interaction : Compounds with similar structures have shown the ability to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives:
- Study on Antitubercular Activity : A derivative similar to the compound was tested against resistant strains of M. tuberculosis, showing promising results with a T1/2 (half-life) of 1.63 hours and a Cmax (maximum concentration) of 2503.25 ng/mL .
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, compounds featuring the oxadiazole moiety exhibited IC50 values indicating significant growth inhibition compared to control groups .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1. Comparative Analysis of Key Compounds
Key Observations:
Oxadiazole Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in 11g) correlate with higher melting points (133.4–135.8°C), suggesting enhanced crystalline stability compared to electron-donating groups like p-tolyl in 12a (78.4–79.8°C) . The target compound’s 2-oxo-dihydropyridin-4-yl group, capable of hydrogen bonding, may similarly elevate its melting point relative to non-polar analogs. Pyridinyl substituents (e.g., 11as) exhibit moderate melting points (118.1–119.9°C), indicating balanced intermolecular interactions .
Acetamide Side Chain: Bulky hydrophobic groups (e.g., indol-1-yl in BK10069) likely reduce aqueous solubility compared to the target’s polar acetamido group . Phenoxy substituents (e.g., 4-chlorophenoxy in 11as) contribute to isomer ratios (4:1) due to restricted rotation around the amide bond, while smaller groups (e.g., p-tolyloxy in 12a) exhibit lower ratios (2:1) . The target’s acetamido group, being less sterically hindered, may favor a single dominant conformation.
Purity and Stability :
Functional Implications
- Proteasome Inhibition: Compounds like 11as and 11g exhibit non-covalent proteasome inhibitory activity, attributed to their oxadiazole-acetamide scaffolds . The target compound’s dihydropyridinone group may enhance binding affinity through hydrogen bonding with catalytic residues.
- Solubility and Bioavailability : The acetamido group in the target compound is expected to improve aqueous solubility compared to BK10069 ’s indole substituent, which is more hydrophobic .
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction purity be ensured?
The compound’s synthesis involves multi-step reactions, leveraging heterocyclic chemistry. Key steps include:
- Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) under controlled dehydration conditions .
- Acetamide coupling : Use of chloroacetyl chloride or similar reagents in the presence of triethylamine for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product. Monitor reaction progress via TLC (Rf values) and confirm purity with HPLC (>95% purity threshold) .
- Analytical validation : NMR (¹H/¹³C) for structural confirmation and mass spectrometry (HRMS) for molecular weight verification .
Q. How can the compound’s stability under experimental conditions be assessed?
- Conduct accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions.
- Monitor degradation via HPLC-UV to detect byproducts and quantify stability.
- Use FTIR to track functional group integrity (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., trypsin inhibition at λ = 410 nm) .
- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Reaction design : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy-efficient pathways .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase). Validate with MD simulations to assess stability of ligand-protein complexes .
- SAR analysis : Compare with analogs (e.g., oxadiazole-thienopyrimidine hybrids) to identify critical pharmacophores (see Table 1 ) .
Table 1 : Structural analogs and key bioactivities
Q. How to resolve contradictions in bioassay data (e.g., inconsistent IC₅₀ values across studies)?
- Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside MTT).
- Impurity profiling : Analyze batches via LC-MS to rule out contaminants affecting bioactivity .
Q. What strategies can elucidate the compound’s mechanism of action when target proteins are unknown?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
Methodological Guidance
Q. How to design a robust SAR study for this compound?
- Step 1 : Synthesize derivatives with modifications to:
- The acetamide side chain (e.g., alkyl vs. aryl substituents).
- The oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole).
Q. What experimental protocols mitigate risks of synthetic byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
